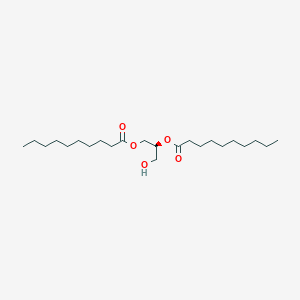
1,2-Didecanoyl-sn-glycerol
Overview
Description
Zinc glycinate is a chelated form of zinc, where zinc is bound to two molecules of glycine. This compound is known for its high bioavailability and is often used as a dietary supplement to address zinc deficiencies. Zinc is an essential trace element that plays a crucial role in various physiological processes, including immune function, protein synthesis, and DNA synthesis.
Mechanism of Action
Target of Action
The primary target of 1,2-Didecanoyl-sn-glycerol is Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
This compound is an analog of the PKC-activating second messenger Diacylglycerol (DAG) . It interacts with PKC, activating it and triggering a series of downstream effects .
Biochemical Pathways
Upon activation by this compound, PKC can modulate several biochemical pathways. These include pathways involved in cell growth, apoptosis, and the synthesis of other crucial lipid messengers . The exact pathways affected by this compound may vary depending on the specific isoform of PKC that is activated and the cellular context .
Result of Action
The activation of PKC by this compound can lead to a variety of cellular effects. For instance, PKC activation is known to influence cell growth and apoptosis . Therefore, this compound could potentially impact these processes.
Biochemical Analysis
Biochemical Properties
1,2-Didecanoyl-sn-glycerol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly protein kinase C (PKC), a family of protein kinases involved in controlling the function of other proteins . The nature of these interactions is primarily through the activation of PKC, which then phosphorylates a wide range of target proteins, leading to changes in their activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, particularly those involving PKC . This can lead to changes in gene expression and cellular metabolism, affecting the overall function and behavior of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly PKC . This binding activates PKC, leading to the phosphorylation of target proteins and changes in their activity . This can result in alterations in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to increase ornithine decarboxylase activity associated with tumor promotion in mouse skin .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, it has been evaluated as a complete skin tumor promoter in CD-1 mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, particularly those involved in the PKC pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc glycinate can be synthesized through the reaction of glycine with zinc sulfate or zinc oxide. One common method involves dissolving glycine in water and adding solid caustic soda to form glycine sodium salt. Zinc sulfate is then added to this solution, and the pH is adjusted to between three and eight. The solution is heated to sixty to one hundred degrees Celsius and stirred for one to four hours. The resulting solution is evaporated and concentrated to precipitate zinc glycinate crystals, which are then dried under vacuum .
Industrial Production Methods: Another industrial method involves the reaction of glycine with basic zinc carbonate in water. The mixture is heated to seventy to ninety degrees Celsius, allowing carbon dioxide to escape, resulting in the formation of zinc glycinate. The product is then centrifugally dehydrated and dried at one hundred to one hundred and twenty degrees Celsius .
Chemical Reactions Analysis
Types of Reactions: Zinc glycinate undergoes various chemical reactions, including chelation, coordination, and complexation. It can also participate in substitution reactions where the glycine ligands can be replaced by other ligands.
Common Reagents and Conditions:
Chelation: Glycine and zinc sulfate or zinc oxide in aqueous solution.
Coordination: Zinc glycinate can coordinate with other ligands such as amino acids or peptides.
Complexation: Zinc glycinate can form complexes with other metal ions or organic molecules.
Major Products Formed: The primary product of these reactions is zinc glycinate itself, but it can also form mixed-ligand complexes with other amino acids or peptides.
Scientific Research Applications
Zinc glycinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other zinc-containing compounds.
Biology: Studied for its role in enzyme function and protein synthesis.
Medicine: Used as a dietary supplement to treat zinc deficiencies and support immune function.
Industry: Utilized in the production of animal feed supplements to ensure adequate zinc intake in livestock.
Comparison with Similar Compounds
Zinc gluconate: Another chelated form of zinc, commonly used in dietary supplements.
Zinc picolinate: Known for its high bioavailability and often used in supplements.
Zinc citrate: Also used in supplements, with good bioavailability.
Comparison: Zinc glycinate is unique due to its high bioavailability and stability. Compared to zinc gluconate and zinc picolinate, zinc glycinate is less likely to cause gastrointestinal discomfort. Zinc citrate, while also bioavailable, may not be as stable as zinc glycinate in certain formulations .
Properties
IUPAC Name |
[(2S)-2-decanoyloxy-3-hydroxypropyl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSDEDOVXZDMKM-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209260 | |
| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(10:0/10:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0092961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60514-49-0 | |
| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] didecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60514-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)










